N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide
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Overview
Description
N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide is a useful research compound. Its molecular formula is C24H25N3O3 and its molecular weight is 403.482. The purity is usually 95%.
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Scientific Research Applications
Potential Antagonists of Peptidoleukotrienes
Research on substituted indole-5-carboxamides and indole-6-carboxamides, which share structural motifs with N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide, has identified these compounds as potent and selective antagonists of the peptidoleukotrienes. This class of compounds was found to have significant activity in models of asthma in guinea pigs, suggesting a potential application in the treatment of respiratory conditions. The study provided insights into the structural requirements for activity, with modifications leading to compounds with subnanomolar affinity for leukotriene receptors and notable oral activity (Jacobs et al., 1993).
Catalytic Coupling Reactions
The Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids represents a mild and efficient method toward the synthesis of diverse products. This includes selective C-C and C-C/C-N bond formation, which could be applied in the synthesis of complex molecules including those with potential therapeutic applications. Kinetic isotope effects studies elucidated the mechanism of C-H activation and electrophilic addition, indicating a pathway for modifying indole derivatives for various scientific applications (Zheng, Zhang, & Cui, 2014).
Synthesis of Pyrazolo[3,4-d]pyrimidines
The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide led to the formation of pyrazolo[3,4-d]pyrimidines, demonstrating a method for synthesizing substituted pyrazolo[3,4-d]pyrimidines. This process involves cyclocondensation and cascade reactions that produce intermediates and final compounds with potential pharmacological properties (Kosheleva et al., 2016).
EGFR Inhibitors and Anticancer Agents
A series of N-(furan-2-ylmethyl)-1H-indole-3-carboxamide derivatives were synthesized as novel indole scaffolds targeting the epidermal growth factor receptor (EGFR) for the development of anticancer agents. These compounds exhibited potent anticancer activities against several EGFR high-expressed cancer cell lines while showing low toxicity against normal cells. This suggests a promising application in cancer therapy through the design of EGFR inhibitors based on indole carboxamide derivatives (Zhang et al., 2017).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit human nitric oxide synthase (nos) . NOS is an enzyme that produces nitric oxide, a molecule that plays a crucial role in many physiological and pathological processes.
Mode of Action
Related compounds have been found to selectively inhibit neuronal nos . This inhibition could potentially alter the production of nitric oxide, impacting various biological processes.
Biochemical Pathways
Nitric oxide, the product of nos, is involved in numerous biochemical pathways, including vasodilation, immune response, and neurotransmission . Therefore, the inhibition of NOS could potentially affect these pathways.
Pharmacokinetics
Related compounds have been shown to be either inactive or very weak inhibitors of human cytochrome p450 enzymes , which play a key role in drug metabolism and could impact the compound’s bioavailability.
Result of Action
The inhibition of nos by related compounds has been shown to reverse thermal hyperalgesia in vivo in the chung model of neuropathic pain . This suggests that N-(1-(cyclopentanecarbonyl)indolin-6-yl)-6-methoxy-1H-indole-2-carboxamide could potentially have analgesic effects.
Properties
IUPAC Name |
N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]-6-methoxy-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-30-19-9-7-17-12-21(26-20(17)14-19)23(28)25-18-8-6-15-10-11-27(22(15)13-18)24(29)16-4-2-3-5-16/h6-9,12-14,16,26H,2-5,10-11H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTIZSUTPNGHOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NC3=CC4=C(CCN4C(=O)C5CCCC5)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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